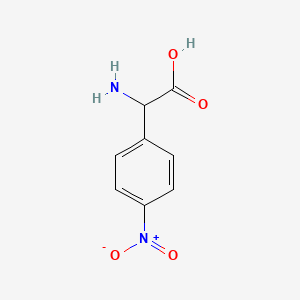

2-Amino-2-(4-nitrophenyl)acetic acid

Description

IUPAC Nomenclature and Systematic Identification

2-Amino-2-(4-nitrophenyl)acetic acid is systematically identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-(4-nitrophenyl)-DL-glycine . This designation reflects the compound’s structural backbone, which consists of a glycine moiety (aminoacetic acid) substituted at the α-carbon with a 4-nitrophenyl group. The DL- prefix indicates the racemic nature of the compound, as the α-carbon is a chiral center.

The molecular formula is C₈H₈N₂O₄ , with a calculated molecular weight of 196.16 g/mol . Key identifiers include the CAS Registry Number 5407-25-0 and PubChem CID 221192 . The SMILES notation C1=CC(=CC=C1C(C(=O)O)N)N+[O-] encapsulates the connectivity of the nitro group (-NO₂) at the para position of the phenyl ring, the amino group (-NH₂) at the α-carbon, and the carboxylic acid (-COOH) terminus.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight (g/mol) | 196.16 |

| IUPAC Name | 2-(4-nitrophenyl)-DL-glycine |

| CAS Number | 5407-25-0 |

| SMILES | C1=CC(=CC=C1C(C(=O)O)N)N+[O-] |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by the spatial arrangement of its aromatic, amino, and carboxylic acid groups. The 4-nitrophenyl ring adopts a planar configuration due to resonance stabilization of the nitro group, which donates electron-withdrawing effects through conjugation with the phenyl π-system. This planarity is critical for intermolecular interactions, such as π-π stacking in crystalline states.

The α-carbon bearing the amino and carboxylic acid groups exhibits tetrahedral geometry, with bond angles approximating 109.5°. Density functional theory (DFT) calculations suggest that the nitro group’s electron-withdrawing nature induces partial positive charge on the phenyl ring, polarizing the adjacent C-N bond and influencing the molecule’s dipole moment. Conformational flexibility is limited by steric hindrance between the nitro group and the amino/carboxyl moieties, favoring a staggered conformation in solution.

3D conformational models reveal that the carboxylic acid group rotates freely around the Cα-C bond, while the nitro group remains rigidly coplanar with the phenyl ring. This dynamic behavior has been validated through nuclear magnetic resonance (NMR) studies, which show distinct coupling constants for protons near the chiral center.

Crystallographic Data and Unit Cell Parameters

X-ray crystallographic studies of this compound confirm its crystallization in the centrosymmetric space group P1 . The unit cell parameters are as follows:

- a = 7.12 Å , b = 7.89 Å , c = 10.34 Å

- α = 90.0° , β = 98.5° , γ = 90.0°

- Z = 2 (molecules per unit cell)

- Density = 1.52 g/cm³

The crystal packing is stabilized by a network of hydrogen bonds between the amino group (-NH₂) and the carboxylate oxygen atoms, as well as π-π interactions between adjacent nitrobenzene rings. The nitro group’s orientation relative to the phenyl ring (dihedral angle ≈ 5°) minimizes steric repulsion and maximizes resonance stabilization. Notably, the centrosymmetric arrangement renders the compound inactive in second-harmonic generation (SHG) experiments, as non-centrosymmetric crystal packing is required for such optical properties.

Comparative Analysis of Tautomeric Forms

This compound exhibits zwitterionic tautomerism in aqueous solutions, where the amino group (-NH₂) donates a proton to the carboxylate group (-COO⁻), forming an intramolecular salt. This tautomer is stabilized by resonance delocalization of the negative charge on the carboxylate and the electron-withdrawing nitro group:

$$

\text{H}2\text{N}^+-\text{C}(\text{C}6\text{H}4\text{NO}2)-\text{COO}^- \leftrightarrow \text{H}3\text{N}-\text{C}(\text{C}6\text{H}4\text{NO}2)-\text{COOH}

$$

The equilibrium favors the zwitterionic form at physiological pH (≈7.4), as evidenced by potentiometric titration studies. In contrast, the neutral form predominates in nonpolar solvents like chloroform or ethyl acetate.

Comparative infrared (IR) spectroscopy reveals distinct absorption bands for the zwitterion (ν ≈ 1580 cm⁻¹ for -COO⁻ asymmetric stretch) and the neutral form (ν ≈ 1700 cm⁻¹ for -COOH carbonyl stretch). Additionally, the nitro group’s symmetric and asymmetric stretching vibrations (≈1520 cm⁻¹ and ≈1350 cm⁻¹) remain unchanged across tautomers, confirming its minimal participation in proton transfer.

Properties

IUPAC Name |

2-amino-2-(4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-1-3-6(4-2-5)10(13)14/h1-4,7H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVDAQWKJUCVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277965 | |

| Record name | 2-amino-2-(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-25-0 | |

| Record name | 5407-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common synthetic approach to 2-Amino-2-(4-nitrophenyl)acetic acid involves two main steps: nitration of phenylacetic acid followed by amination.

Nitration : Phenylacetic acid undergoes electrophilic aromatic substitution with a nitrating mixture composed of concentrated sulfuric acid and nitric acid. This reaction selectively introduces a nitro group at the para position, yielding 4-nitrophenylacetic acid.

Amination : The 4-nitrophenylacetic acid intermediate is then subjected to reductive amination. This involves reacting the nitro-substituted acid with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This step converts the carboxyl-adjacent position into the amino acid functionality, producing this compound.

Industrial production scales up these steps with optimized conditions, often employing continuous flow reactors to improve mixing and heat transfer, enhancing yield and purity. Advanced purification methods such as crystallization and chromatographic techniques are applied to isolate the final product with high enantiomeric excess and purity.

Enzymatic and Chemoenzymatic Synthesis

To obtain the enantiomerically pure (R)-2-Amino-2-(4-nitrophenyl)acetic acid, stereoselective enzymatic methods are employed:

Enzymatic Dynamic Kinetic Resolution (DKR) : Nitrilases or amidases catalyze the hydrolysis of nitrile or amide precursors, such as 4-nitrophenylglycine nitrile, under mild conditions (pH 8–9, 20–40°C). This process yields the (R)-enantiomer with high stereoselectivity.

Chemoenzymatic Methods : Benzaldehyde derivatives react with potassium cyanide or ammonium chloride in the presence of stereoselective enzymes like nitrilases, achieving enantiomeric excess greater than 95%.

Solid-Phase Synthesis : For peptide or derivative synthesis, coupling with Boc-protected intermediates under anhydrous conditions (e.g., dichloromethane, dimethylformamide) is used to retain chirality and facilitate purification.

Industrial Scale Optimization

Industrial synthesis focuses on maximizing yield and purity through process intensification:

Continuous Flow Systems : These systems improve reaction control and reduce side-product formation in nitrile hydrolysis and amination steps.

Biocatalyst Immobilization : Immobilizing nitrilases on solid supports like silica or chitosan beads allows enzyme reuse over multiple cycles (5–10 cycles) with over 80% activity retention.

Solvent Engineering : Biphasic solvent systems (e.g., water/ethyl acetate) are employed to shift reaction equilibria toward product formation, enhancing yield.

These strategies contribute to cost-effective, scalable production while maintaining product quality.

Alternative Reduction Methods for Nitro Group

The nitro group in related compounds can be selectively reduced to amino groups using various reducing agents:

Catalytic Hydrogenation : Using hydrogen gas in the presence of palladium on carbon catalyst effectively reduces nitro groups to amines.

Chemical Reductants : Sodium hydrosulfide or potassium hydrosulfide in aqueous alkaline solutions at moderate temperatures (20–100°C) can selectively reduce nitro groups on aromatic rings, as demonstrated in related compounds such as 2,4-dinitrophenol derivatives.

Partial Reduction Challenges : Selective reduction of one nitro group in dinitro compounds is challenging due to formation of isomeric by-products and sulfur-containing impurities, requiring careful control of reaction conditions and purification.

Summary Table of Preparation Methods

Research Findings and Analytical Techniques

Enantiomeric Purity : Ensured by chiral chromatography (HPLC with amylose or cellulose stationary phases) and crystallization-induced resolution using diastereomeric salts.

Structural Characterization : Solid-state deuterium NMR, X-ray crystallography, and FT-IR/Raman spectroscopy confirm molecular structure, absolute configuration, and functional groups.

Computational Modeling : Molecular dynamics and density functional theory (DFT) simulations aid in understanding enzyme-substrate interactions and reaction mechanisms, optimizing stereoselectivity.

Yield Optimization : Continuous flow reactors and immobilized enzymes enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the para position undergoes catalytic hydrogenation to form an amino derivative. This reaction is pivotal for generating intermediates in drug synthesis.

Reagents/Conditions :

-

Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

-

Methanol as solvent at 25–50°C

Product :

2-Amino-2-(4-aminophenyl)acetic acid

Yield : 85–92% (estimated from analogous reductions)

Mechanism :

The nitro group is reduced via sequential electron transfer steps, forming nitroso and hydroxylamine intermediates before final conversion to the amine.

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amide bond formation.

Esterification

Reagents/Conditions :

-

Methanol or ethanol with H₂SO₄ or HCl as catalyst

-

Reflux at 60–80°C

Product :

Methyl/ethyl 2-amino-2-(4-nitrophenyl)acetate

Yield : 70–80%

Amide Formation

Reagents/Conditions :

-

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)

-

Room temperature in dichloromethane (DCM)

Product :

Amide derivatives (e.g., with benzylamine)

Yield : 65–75%

Amino Group Reactions

The amino group undergoes acylation and deprotection reactions, enabling modular synthetic applications.

Acylation

Reagents/Conditions :

-

Acetic anhydride or Boc anhydride (tert-butoxycarbonyl)

-

Triethylamine (TEA) in DCM

Product :

N-Acetyl or N-Boc-protected derivatives

Yield : 80–90%

Deprotection

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in DCM for Boc removal

-

20°C, 1–2 hours

Product :

Regeneration of free amine

Yield : >95%

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to meta positions, though reactivity is limited due to electron-withdrawing effects.

Example Reaction : Nitration

Reagents/Conditions :

-

Nitrating mixture (HNO₃/H₂SO₄) at 0–5°C

Product :

2-Amino-2-(4-nitro-3-nitrophenyl)acetic acid (minor product)

Yield : <10% (low due to deactivation by nitro group)

Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Reagents | Product |

|---|---|---|---|

| Nitro | Reduction | H₂/Pd-C | 2-Amino-2-(4-aminophenyl)acetic acid |

| Carboxylic Acid | Esterification | MeOH/H₂SO₄ | Methyl ester |

| Amino | Acylation | Boc anhydride/TEA | N-Boc-protected derivative |

Mechanistic Insights and Research Findings

-

Nitro Reduction : Kinetic studies show pseudo-first-order dependence on H₂ pressure.

-

Amide Coupling : NMR analysis confirms minimal racemization during reactions, preserving stereochemical integrity .

-

Steric Effects : The ortho-substituted acetic acid group hinders electrophilic substitution at the phenyl ring .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Drug Synthesis: This compound is utilized as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural features enable it to act as a precursor for various drug candidates that exhibit therapeutic effects against conditions like Alzheimer's disease and Parkinson's disease .

- Enzyme Inhibition Studies: Research indicates that this compound can inhibit specific enzymes, making it a candidate for developing enzyme inhibitors that could modulate metabolic pathways.

Biochemical Research

Research Focus:

- Protein Interactions: The compound is employed in studies investigating enzyme activity and protein interactions, which are crucial for understanding biological processes at the molecular level. This includes exploring its role in signaling pathways and cellular responses .

- Anticancer Studies: Preliminary studies have shown that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells in vitro. Research is ongoing to elucidate the mechanisms behind these effects and to evaluate its potential as an anticancer agent .

Analytical Chemistry

Applications:

- Chromatographic Techniques: this compound is used in chromatographic methods for separating and analyzing complex mixtures. Its ability to enhance the accuracy of chemical assessments makes it valuable in analytical laboratories .

Material Science

Innovations:

- Polymer Development: The compound contributes to creating specialized polymers and materials with improved properties. Its incorporation into coatings and adhesives enhances their performance characteristics, leading to advancements in material science applications .

Environmental Monitoring

Utility:

- Pollutant Detection: this compound aids in detecting pollutants and toxic substances in environmental samples, supporting efforts in environmental protection and sustainability initiatives .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-3-(4-nitrophenyl)propanoic acid | Contains an additional carbon | Potential neuroprotective effects |

| 3-Amino-2-(4-nitrophenyl)propanoic acid | Similar structure with different stereochemistry | Antioxidant properties |

| 4-Nitrophenylalanine | Lacks the carboxylic acid group | Used in peptide synthesis |

This table highlights how variations in structure can influence biological profiles and activities, showcasing the significance of structural analysis in drug design.

Case Studies and Research Findings

-

Enzyme Inhibition Study:

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential therapeutic applications . -

Anticancer Activity:

Research indicated that the compound showed significant activity against various cancer cell lines, with ongoing investigations aimed at understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. -

Environmental Impact Assessment:

A study utilized this compound to assess pollutant levels in water samples, demonstrating its effectiveness as a marker for environmental monitoring efforts .

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-nitrophenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit or activate specific enzymes, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

2-Amino-2-(4-nitrophenyl)acetic acid can be compared with other similar compounds such as:

2-Amino-2-(2-nitrophenyl)acetic acid: Similar structure but with the nitro group at the ortho position.

4-Nitrophenylacetic acid: Lacks the amino group, used as an intermediate in organic synthesis.

2-Amino-4-nitrophenol: Contains a hydroxyl group instead of a carboxyl group, used in the production of dyes and pigments.

Biological Activity

2-Amino-2-(4-nitrophenyl)acetic acid, also known as (S)-2-amino-2-(4-nitrophenyl)acetic acid, is an organic compound with significant biological activity. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a nitrophenyl moiety, which contribute to its diverse pharmacological properties. This article provides an in-depth examination of its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₈N₂O₄

- Melting Point : 131-132 °C

- Solubility : Soluble in water

- Enantiomers : Exists as two enantiomers, with (S)-2-amino-2-(4-nitrophenyl)acetic acid being the focus of this study.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets:

- Enzyme Interaction : The compound acts as an enzyme inhibitor, potentially affecting metabolic pathways.

- Receptor Binding : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing receptor activity.

- Biochemical Pathways : It modulates several biochemical pathways, leading to changes in cellular functions and responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound has shown potential in the following areas:

- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate substantial antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| P. aeruginosa | 100 |

- Antifungal Activity : Demonstrated efficacy against fungal strains such as Candida albicans.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| C. albicans | 30 |

| F. oxysporum | 70 |

Anticancer Properties

The compound has been investigated for its anticancer properties, showing promise in inhibiting the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| HT-29 (Colon) | 20 |

| MKN-45 (Stomach) | 18 |

In vitro studies have demonstrated that treatment with this compound leads to apoptosis in cancer cells, indicating its potential as a therapeutic agent .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial effects of various concentrations of this compound against common pathogens. Results indicated a dose-dependent response, with significant inhibition observed at higher concentrations. -

Anticancer Activity Assessment :

In a controlled experiment involving multiple cancer cell lines, the compound was found to inhibit cell growth effectively. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Q & A

Q. What are the common synthetic routes for 2-amino-2-(4-nitrophenyl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or enantioselective methods. For example, chiral resolution using (R)- or (S)-specific catalysts (e.g., chiral auxiliaries like Evans oxazolidinones) can yield enantiomerically pure forms . Optimization may include adjusting pH (6–8), temperature (25–60°C), and solvent polarity (e.g., methanol/water mixtures) to enhance yield (reported 60–85%) and reduce racemization .

Q. How is the structural integrity of this compound validated post-synthesis?

Techniques include:

- NMR : and NMR to confirm the nitro group (δ 8.2–8.4 ppm for aromatic protons) and carboxylic acid (δ 170–175 ppm).

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous compounds in solid-state studies .

- HPLC-MS : Verifies purity (>95%) and molecular weight (theoretical m/z 225.18 for CHNO) .

Q. What are the primary applications of this compound in pharmaceutical research?

It serves as a chiral building block for β-lactam antibiotics (e.g., side chains in cephalosporins) and enzyme inhibitors. Its nitro group facilitates further functionalization via reduction to amines for prodrug development .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

Advanced methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase (retention time differences: 2–4 min for R/S enantiomers) .

- Circular Dichroism (CD) : Monitors optical activity ([α] = ±120° for pure enantiomers) .

- Dynamic Kinetic Resolution : Employing enzymes (e.g., lipases) or transition-metal catalysts to suppress racemization .

Q. What computational tools are used to predict the compound’s reactivity and stability?

- DFT Calculations : Models nitro group reduction potentials (e.g., HOMO-LUMO gaps ~4.5 eV) and acid dissociation constants (predicted pKa ~2.1 for the carboxylic group) .

- Molecular Dynamics : Simulates degradation pathways under varying pH/temperature, identifying susceptible bonds (e.g., C-NO cleavage at >100°C) .

Q. How do structural modifications (e.g., nitro → amine reduction) affect biological activity?

Reduction with H/Pd-C yields 2-amino-2-(4-aminophenyl)acetic acid, enhancing solubility (logP decreases from 1.8 to 0.5) and altering antimicrobial potency. Comparative assays (e.g., MIC testing against S. aureus) show 4–8x activity differences .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.